molecular formula C12H16O3 B101323 propyl 2-hydroxy-2-(4-methylphenyl)acetate CAS No. 15913-17-4

propyl 2-hydroxy-2-(4-methylphenyl)acetate

Cat. No.: B101323
CAS No.: 15913-17-4
M. Wt: 208.25 g/mol
InChI Key: KUMFIUNBUPWSEM-UHFFFAOYSA-N
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Description

propyl 2-hydroxy-2-(4-methylphenyl)acetate is an organic compound classified as an ester. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is derived from the esterification of propyl alcohol and hydroxy(4-methylphenyl)acetic acid. It is a colorless liquid with a characteristic odor and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl hydroxy(4-methylphenyl)acetate typically involves the esterification reaction between propyl alcohol and hydroxy(4-methylphenyl)acetic acid. This reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Propyl alcohol+Hydroxy(4-methylphenyl)acetic acidAcid catalystPropyl hydroxy(4-methylphenyl)acetate+Water\text{Propyl alcohol} + \text{Hydroxy(4-methylphenyl)acetic acid} \xrightarrow{\text{Acid catalyst}} \text{propyl 2-hydroxy-2-(4-methylphenyl)acetate} + \text{Water} Propyl alcohol+Hydroxy(4-methylphenyl)acetic acidAcid catalyst​Propyl hydroxy(4-methylphenyl)acetate+Water

Industrial Production Methods

In industrial settings, the production of propyl hydroxy(4-methylphenyl)acetate is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of acid anhydrides or acid chlorides as acylating agents can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

propyl 2-hydroxy-2-(4-methylphenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid under acidic or basic conditions.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification process.

Major Products Formed

    Hydrolysis: Propyl alcohol and hydroxy(4-methylphenyl)acetic acid.

    Reduction: Propyl alcohol.

    Transesterification: A different ester, depending on the alcohol used.

Scientific Research Applications

propyl 2-hydroxy-2-(4-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of propyl hydroxy(4-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active hydroxy(4-methylphenyl)acetic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl hydroxy(4-methylphenyl)acetate
  • Ethyl hydroxy(4-methylphenyl)acetate
  • Butyl hydroxy(4-methylphenyl)acetate

Uniqueness

propyl 2-hydroxy-2-(4-methylphenyl)acetate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl analogs, it has a higher boiling point and different solubility characteristics. Its longer alkyl chain also affects its reactivity and interactions in biological systems.

Properties

CAS No.

15913-17-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

propyl 2-hydroxy-2-(4-methylphenyl)acetate

InChI

InChI=1S/C12H16O3/c1-3-8-15-12(14)11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3

InChI Key

KUMFIUNBUPWSEM-UHFFFAOYSA-N

SMILES

CCCOC(=O)C(C1=CC=C(C=C1)C)O

Canonical SMILES

CCCOC(=O)C(C1=CC=C(C=C1)C)O

Key on ui other cas no.

15913-17-4

Synonyms

propyl 2-hydroxy-2-(4-methylphenyl)acetate

Origin of Product

United States

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